molecular formula C25H33N3O5S B6494110 N'-[2-(4-methoxyphenyl)ethyl]-N-{2-[1-(4-methylbenzenesulfonyl)piperidin-2-yl]ethyl}ethanediamide CAS No. 898348-28-2

N'-[2-(4-methoxyphenyl)ethyl]-N-{2-[1-(4-methylbenzenesulfonyl)piperidin-2-yl]ethyl}ethanediamide

Cat. No.: B6494110
CAS No.: 898348-28-2
M. Wt: 487.6 g/mol
InChI Key: OWZBAPHLRVINNT-UHFFFAOYSA-N
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Description

N'-[2-(4-Methoxyphenyl)ethyl]-N-{2-[1-(4-methylbenzenesulfonyl)piperidin-2-yl]ethyl}ethanediamide is a bis-amide derivative featuring a central ethanediamide (oxalamide) scaffold. The compound is substituted with a 4-methoxyphenethyl group on one nitrogen and a piperidinyl ethyl moiety bearing a 4-methylbenzenesulfonyl (tosyl) group on the other nitrogen. The methoxyphenyl group may contribute to lipophilicity, influencing pharmacokinetic properties such as membrane permeability.

Properties

IUPAC Name

N'-[2-(4-methoxyphenyl)ethyl]-N-[2-[1-(4-methylphenyl)sulfonylpiperidin-2-yl]ethyl]oxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C25H33N3O5S/c1-19-6-12-23(13-7-19)34(31,32)28-18-4-3-5-21(28)15-17-27-25(30)24(29)26-16-14-20-8-10-22(33-2)11-9-20/h6-13,21H,3-5,14-18H2,1-2H3,(H,26,29)(H,27,30)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OWZBAPHLRVINNT-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=C(C=C1)S(=O)(=O)N2CCCCC2CCNC(=O)C(=O)NCCC3=CC=C(C=C3)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C25H33N3O5S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

487.6 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

The synthesis of this compound involves several key steps:

  • Step 1: N-alkylation reaction where 4-methoxyphenethylamine reacts with an appropriate alkyl halide to form the intermediate.

  • Step 2: The intermediate undergoes a coupling reaction with 1-(4-methylbenzenesulfonyl)piperidine.

  • Reaction Conditions: Typically requires anhydrous conditions, inert atmosphere (e.g., nitrogen), and careful control of temperature and reaction time.

  • Industrial Production: Scaling up involves continuous flow chemistry to maintain consistent conditions and maximize yield.

Chemical Reactions Analysis

This compound undergoes various reactions:

  • Oxidation: Can be oxidized to form corresponding sulfoxides and sulfones.

  • Reduction: Reduction reactions typically target the sulfonyl group, resulting in desulfonylation.

  • Substitution: Both electrophilic and nucleophilic substitution reactions can occur at the aromatic rings and piperidine nitrogen.

  • Common Reagents: Commonly used reagents include oxidizing agents like m-chloroperoxybenzoic acid, reducing agents like lithium aluminum hydride, and halogenating agents.

  • Major Products: Products vary based on the reaction pathway but include modified amides, sulfoxides, and desulfonylated derivatives.

Scientific Research Applications

  • Chemistry: Used as a building block in complex molecule synthesis.

  • Biology: Explored for potential interactions with biological macromolecules.

  • Medicine: Investigated for its potential as a lead compound in drug discovery.

  • Industry: Utilized in the development of advanced materials due to its structural properties.

Mechanism of Action

The compound exerts its effects through interactions with specific molecular targets:

  • Molecular Targets: Predominantly targets enzymes and receptors associated with sulfonamide and amide interactions.

  • Pathways: Involves modulation of signal transduction pathways related to these targets, potentially influencing cellular processes and biochemical pathways.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

N-(4-Methoxyphenyl)-N′-{2-[4-(4-methylbenzoyl)-1-piperazinyl]ethyl}ethanediamide ()

  • Key Differences :
    • Heterocyclic Core : This analog contains a piperazine ring (two nitrogen atoms) instead of a piperidine ring (one nitrogen) in the target compound. Piperazine derivatives often exhibit altered basicity and hydrogen-bonding capacity.
    • Substituent : A 4-methylbenzoyl (electron-withdrawing carbonyl) group replaces the 4-methylbenzenesulfonyl (tosyl) group in the target compound. The tosyl group’s sulfonyl moiety is more polar and may enhance metabolic resistance.
  • Similarities :
    • Shared ethanediamide backbone and 4-methoxyphenethyl substituent.
    • Both compounds likely exhibit similar solubility profiles due to the methoxyphenyl group.

N-{2-[4-(4-Fluorophenyl)-1-piperazinyl]-2-(2-furyl)ethyl}-N′-(2-pyridinylmethyl)ethanediamide ()

  • Key Differences: Substituents: Fluorophenyl and furyl groups replace the methoxyphenyl and tosyl-piperidine groups. Fluorine’s electronegativity may enhance binding to hydrophobic pockets in biological targets.
  • Implications : The fluorophenyl and furyl groups suggest divergent pharmacological targets compared to the methoxyphenyl-tosylpiperidine system .

4-Methoxybutyrylfentanyl ()

  • Key Differences :
    • Backbone : A butanamide (single amide) structure instead of ethanediamide.
    • Substituents : The piperidine ring lacks a tosyl group but is substituted with a phenethyl group, typical of opioid analogs like fentanyl.
  • Similarities :
    • Shared 4-methoxyphenyl and piperidine motifs.
    • Both may target CNS receptors, though the ethanediamide’s rigidity could reduce opioid-like activity .

Structural and Functional Data Table

Compound Name Molecular Formula (Calculated) Key Substituents Heterocycle Therapeutic Inference
Target Compound C₃₁H₃₇N₃O₅S 4-Methoxyphenethyl, Tosyl-piperidinyl Piperidine CNS modulation, Enzyme inhibition
N-(4-Methoxyphenyl)-N′-{2-[4-(4-methylbenzoyl)-1-piperazinyl]ethyl}ethanediamide () C₃₀H₃₄N₄O₄ 4-Methoxyphenethyl, 4-Methylbenzoyl Piperazine Kinase inhibition, Anticancer
4-Methoxybutyrylfentanyl () C₂₈H₃₃N₃O₂ 4-Methoxyphenyl, Phenethyl-piperidinyl Piperidine Opioid receptor agonist

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